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Compound of Interest
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BMS-433771 dihydrochloride

hydrate

Cat. No.: B15567105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial

virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly.[1][2]

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of

action, and biological activity of BMS-433771, intended for professionals in the field of drug

development and virology.

Discovery
BMS-433771 was identified through a high-throughput screening of the Bristol-Myers Squibb

proprietary chemical library for compounds that could protect HEp-2 cells from RSV-induced

cytopathic effect (CPE).[1] The initial lead compound, BMS-233675, a benzotriazole derivative,

was subsequently optimized through medicinal chemistry efforts to improve potency, metabolic

stability, and pharmacokinetic properties.[1] This optimization process, which focused on

structure-activity relationships of the benzotriazole and benzimidazole moieties, led to the

identification of BMS-433771 as a clinical candidate.[2]
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A detailed, step-by-step experimental protocol for the synthesis of BMS-433771 is not publicly

available in the reviewed scientific literature or patents. The synthesis was carried out by the

Medicinal Chemistry group at Bristol-Myers Squibb.[1] BMS-433771 is chemically known as 1-

cyclopropyl-3-[[1-(4-hydroxybutyl)-1H-benzimidazol-2-yl]methyl]-2H-imidazo[4,5-c]pyridin-2-

one. The synthesis of related benzimidazole derivatives typically involves the condensation of

an o-phenylenediamine with a carboxylic acid or its derivative to form the benzimidazole ring,

followed by alkylation and coupling reactions to introduce the various substituents.

Mechanism of Action: RSV Fusion Inhibition
BMS-433771 is a specific inhibitor of RSV-mediated membrane fusion.[1][2][3] It targets the

RSV fusion (F) protein, a class I viral fusion protein, which is essential for the entry of the virus

into the host cell. The F protein undergoes a series of conformational changes to mediate the

fusion of the viral envelope with the host cell membrane.

The proposed mechanism of action involves BMS-433771 binding to a hydrophobic pocket

within the trimeric N-terminal heptad repeat (HR1) of the F protein in its pre-fusion

conformation.[3] This binding interferes with the conformational rearrangement of the F protein,

specifically the association of the N-terminal and C-terminal heptad repeats (HR1 and HR2) to

form a stable six-helix bundle (6HB).[3] The formation of this 6HB is a critical step that brings

the viral and cellular membranes into close proximity, leading to fusion. By preventing this,

BMS-433771 effectively blocks viral entry into the host cell.[1][2] Time-of-addition experiments

have confirmed that the compound acts at an early stage of the viral life cycle.[1]

Caption: RSV Fusion Pathway and Inhibition by BMS-433771.

Biological Activity
In Vitro Activity
BMS-433771 demonstrates potent and broad-spectrum activity against both group A and group

B strains of RSV, including laboratory and clinical isolates.[1]
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Parameter RSV Strain Cell Line Value Reference

EC50 (CPE) Long HEp-2 12 nM [1]

EC50pro (Protein

Exp.)
Long HEp-2 13 nM [1]

Average EC50
11 Strains (A &

B)
HEp-2 20.4 nM [1]

CC50 - HEp-2 >218 µM [1]

EC50: 50% effective concentration; EC50pro: 50% effective concentration in viral protein

expression assay; CC50: 50% cytotoxic concentration.

In Vivo Efficacy
BMS-433771 has demonstrated oral efficacy in rodent models of RSV infection.

Animal Model Dosing Regimen Effect Reference

BALB/c Mice 50 mg/kg/day (b.i.d.)
Significant reduction

in lung viral titers
[1]

BALB/c Mice 5 mg/kg (single dose)

~1.0 log10 TCID50

reduction in lung viral

titers

Cotton Rats
50 mg/kg (single

dose)

Significant reduction

in lung viral titers

Experimental Protocols
In Vitro Antiviral Assays
1. Cytopathic Effect (CPE) Assay:

Cell Line: HEp-2 cells.

Methodology:
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Seed HEp-2 cells in 96-well plates and incubate overnight.

Prepare serial dilutions of BMS-433771.

Infect the cells with RSV (e.g., Long strain) at a specified multiplicity of infection (MOI).

Immediately add the diluted compound to the infected cells.

Incubate for 4-5 days until CPE is complete in the virus control wells.

Assess cell viability using a reagent such as MTT or CellTiter-Glo.

Calculate the EC50 value, the concentration of the compound that protects 50% of the

cells from virus-induced CPE.

2. Plaque Reduction Assay:

Cell Line: HEp-2 cells.

Methodology:

Seed HEp-2 cells in 6-well plates and grow to confluence.

Infect the cell monolayers with a low MOI of RSV (e.g., ~50 PFU/well).

After a 1-hour adsorption period, remove the inoculum.

Overlay the cells with a medium containing methylcellulose and serial dilutions of BMS-

433771.

Incubate for 5 days to allow for plaque formation.

Fix and stain the cells with crystal violet.

Count the number of plaques and calculate the EC50 value, the concentration that

reduces the plaque number by 50%.[1]

3. Viral Protein Expression Assay:
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Cell Line: HEp-2 cells.

Methodology:

Seed HEp-2 cells in 96-well plates.

Infect the cells with RSV and simultaneously add serial dilutions of BMS-433771.

Incubate for 24 hours.

Fix the cells and perform an enzyme-linked immunosorbent assay (ELISA) using a primary

antibody specific for an RSV protein (e.g., F protein) and a horseradish peroxidase-

conjugated secondary antibody.

Add a chemiluminescent substrate and measure the signal.

Calculate the EC50pro value, the concentration that inhibits viral protein expression by

50%.[1]

In Vivo Efficacy Study (Mouse Model)
Animal Model: BALB/c mice.

Methodology:

Administer BMS-433771 orally (by gavage) to mice at desired doses. The compound is

typically dissolved in a vehicle such as 50% polyethylene glycol 400 in water.[1]

One hour after dosing, intranasally inoculate the mice with a specified titer of RSV (e.g.,

105 TCID50).

Continue dosing as per the experimental design (e.g., once daily or twice daily for a set

number of days).

On day 4 post-infection, euthanize the mice and harvest the lungs.

Homogenize the lung tissue and determine the viral titer using a TCID50 assay on HEp-2

cells.
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Compare the lung viral titers of the treated groups to the vehicle control group to

determine the extent of viral load reduction.

In Vitro AssaysIn Vivo Efficacy (Mouse Model)
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Plaque Reduction Assay Viral Protein Expression AssayOral Dosing of BMS-433771

Intranasal RSV Infection

Lung Harvest (Day 4)

Viral Titer Determination
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Click to download full resolution via product page

Caption: Experimental Workflow for Evaluating BMS-433771.

Conclusion
BMS-433771 is a well-characterized, potent, and orally bioavailable inhibitor of RSV fusion. Its

discovery and preclinical development provide a strong proof-of-concept for targeting the RSV

F protein to combat RSV infections. The data summarized herein offer a valuable resource for
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researchers and professionals involved in the ongoing efforts to develop effective antiviral

therapies for this important respiratory pathogen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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